molecular formula C14H16O6 B14486732 Acetic acid;azulene-2,6-diol CAS No. 63752-76-1

Acetic acid;azulene-2,6-diol

Cat. No.: B14486732
CAS No.: 63752-76-1
M. Wt: 280.27 g/mol
InChI Key: GCQXRUNWJSRUHP-UHFFFAOYSA-N
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Description

Acetic acid;azulene-2,6-diol is a chemical compound of interest in organic and materials science research. The compound is composed of an azulene-diol moiety, specifically suggested to be azulene-2,6-diol, associated with acetic acid. Azulene is a bicyclic organic compound known for its deep blue color and non-benzenoid structure, which confers unique electronic properties and research value in developing novel dyes and organic semiconductors . The diol functionalization at the 2 and 6 positions may enhance solubility and provide sites for further chemical modification, such as polymerization or the synthesis of more complex molecular frameworks. The primary research applications for this compound are anticipated to be in advanced materials development. Its potential mechanism of action in research contexts could involve serving as a building block (monomer) for synthesizing specialized polymers or as a core structure in molecular assemblies that leverage azulene's distinct photophysical characteristics. Researchers might explore its use in creating new organic electronic devices or as a precursor for catalysts. The acetic acid component could be a remnant from the synthesis or purification process, or it may form a salt or ester with the diol group, as seen in analogous structures like pentane-1,5-diol monoacetate . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheets prior to use. Specific chemical data, including melting point, boiling point, and solubility for this particular compound, are not currently available in the public domain and should be empirically determined by the researching laboratory.

Properties

CAS No.

63752-76-1

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

acetic acid;azulene-2,6-diol

InChI

InChI=1S/C10H8O2.2C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;2*1-2(3)4/h1-6,11-12H;2*1H3,(H,3,4)

InChI Key

GCQXRUNWJSRUHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC2=CC(=CC2=CC=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for Azulene and Dichlorophenylacetic Acid Derivatives

One-Shot Reaction Pathway for 2,6-Dichlorodiphenylamino-Acetic Acid

The preparation of 2,6-dichlorodiphenylamino-acetic acid derivatives, as described in Patent CA1310017C, involves a five-stage process:

  • Reaction of 2,6-Dichlorophenoxyacetic Acid with Aniline
    A 2,6-dichlorophenoxyacetic acid derivative (Formula II) reacts with aniline in the presence of catalytic alkali metal alcoholates (e.g., sodium methanolate) at 90–120°C. This forms an intermediate (Formula III), which undergoes in situ rearrangement to yield a ketone derivative (Formula IV).

  • Aminolysis and Isolation
    The ketone (Formula IV) is aminolyzed using alkali metal alcoholates to produce 2,6-dichlorophenylamine (Formula V), isolated as a solid with high purity.

  • Chloroacetylation
    Formula V reacts with chloroacetyl chloride in xylene or chlorobenzene at 110–120°C, catalyzed by 4-dimethylaminopyridine (DMAP), to form Formula VI in near-quantitative yields.

  • Cyclization
    Intramolecular cyclization of Formula VI in o-dichlorobenzene at 140–160°C produces an indolinone derivative (Formula VII) with over 90% efficiency.

  • Alkaline Hydrolysis
    Formula VII undergoes hydrolysis under alkaline conditions to yield the sodium salt of 2,6-dichlorodiphenylamino-acetic acid (Formula I).

Key Advantages:
  • High Yield : Cyclization and hydrolysis stages achieve >90% efficiency.
  • Catalyst Efficiency : DMAP enhances chloroacetylation kinetics.

Cyclohexanone-Based Synthesis of 2,6-Dichlorophenylacetic Acid

Patent CN109809984B outlines a cost-effective method for 2,6-dichlorophenylacetic acid, bypassing hazardous intermediates:

  • Chlorination of Cyclohexanone
    Cyclohexanone reacts with chlorine gas in dichloromethane at 30–45°C, catalyzed by potassium carbonate, to form 2,2,6,6-tetrachlorocyclohexanone.

  • Condensation with Malonic Diester
    Tetrachlorocyclohexanone condenses with dimethyl malonate in dichloromethane at 40–45°C, using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst.

  • Dehydrochlorination and Hydrolysis
    The intermediate undergoes dehydrochlorination in 20% sodium hydroxide at 40–45°C, followed by hydrolysis to form a carboxylate intermediate.

  • Acidification and Decarboxylation
    Acidification with hydrochloric acid (pH 2.0–2.5) induces decarboxylation, yielding 2,6-dichlorophenylacetic acid with 93–96% purity and 95.6% yield.

Key Advantages:
  • Cost-Effectiveness : Cyclohexanone and malonic diester are low-cost precursors.
  • Safety : Avoids cyanide and high-pressure carbon monoxide.

Comparative Analysis of Synthetic Methods

Reaction Conditions and Catalysts

Parameter Patent CA1310017C Patent CN109809984B
Starting Material 2,6-Dichlorophenoxyacetic acid Cyclohexanone
Key Catalyst DMAP DBU
Temperature Range 90–160°C 30–45°C (chlorination)
Yield >90% 93–96%
Solvent o-Dichlorobenzene, xylene Dichloromethane

Environmental and Operational Considerations

  • Waste Generation : The cyclohexanone route produces less hazardous waste compared to the aniline-based method, which requires halogenated solvents.
  • Scalability : Both methods are suitable for industrial scale, but the one-pot synthesis in CN109809984B reduces intermediate isolation steps.

Mechanistic Insights and Optimization Strategies

Rearrangement and Cyclization Dynamics

In Patent CA1310017C, the rearrangement of Formula III to IV proceeds via a-sigmatropic shift, while cyclization to Formula VII involves nucleophilic acyl substitution. Kinetic studies suggest that o-dichlorobenzene stabilizes the transition state through π-π interactions.

Role of DBU in Condensation Reactions

DBU in Patent CN109809984B facilitates dehydrochlorination by abstracting β-hydrogens, accelerating the elimination of HCl. This base also stabilizes enolate intermediates during malonic diester condensation.

Chemical Reactions Analysis

Chemical Reactions Involving Acetic Acid; Azulene-2,6-Diol

The chemical behavior of acetic acid; azulene-2,6-diol is influenced by its structural characteristics, particularly the presence of hydroxyl groups at the 2 and 6 positions on the azulene ring. This section explores various chemical reactions that this compound can undergo.

Reaction Mechanisms

The reactivity patterns of acetic acid; azulene-2,6-diol are influenced by both steric and electronic factors inherent in the azulene structure:

  • Alcohol Reactions : As an alcohol, acetic acid; azulene-2,6-diol can participate in typical alcohol reactions such as dehydration to form alkenes or substitution reactions with halogen acids.

  • Electrophilic Substitution : The unique dipolar nature of azulene allows it to undergo electrophilic substitution reactions at various positions on the ring system. For instance, substitution can occur at the 1-position when electrophiles are introduced.

Specific Chemical Reactions

  • Hydrogen Bromide Addition : Vicinal diols like acetic acid; azulene-2,6-diol react with hydrogen bromide in acetic acid to form vicinal acetoxy-bromides. The mechanism involves monoacetylation followed by cyclization to form a dioxolanium ion intermediate which is then captured by bromide ion .

  • Thermal Rearrangement : Azulene can undergo thermal rearrangement to naphthalene under specific conditions. This reaction pathway has been studied extensively using computational methods to elucidate the mechanisms involved .

  • Cross-Coupling Reactions : The compound can also participate in palladium-catalyzed cross-coupling reactions, which allow for the formation of more complex molecular structures through C–C bond formation .

Reactivity Profile

Reactivity AspectDescription
Electrophilic SubstitutionActive at multiple positions
Nucleophilic BehaviorHydroxyl groups act as nucleophiles
Thermal StabilityStable under moderate conditions

Scientific Research Applications

Acetic acid;azulene-2,6-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;azulene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic azulene core can interact with cellular membranes and proteins, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of acetic acid derivatives and related diols, focusing on structural features, sources, and functional roles.

Structural and Functional Comparison

Compound Name Molecular Structure Primary Sources Functional Role Key References
2,6-Dimethyl-3,7-octadiene-2,6-diol Bicyclic terpene diol with conjugated double bonds Citrus honey, Muscat grapes Aroma contributor; precursor to hotrienol via thermal dehydration.
2,6-Dimethylocta-2,7-diene-1,6-diol Linear diol with terminal hydroxyl groups Cupuassu vinegar, orange honey Floral marker; forms esters with acetic acid, influencing vinegar and honey aromas.
Bicyclo[3.3.0]octane-2,6-diol Bicyclic saturated diol Synthetic pathways (hypervalent iodine) Intermediate in organic synthesis; no direct natural source reported.
Acetic acid Simple carboxylic acid (CH₃COOH) Vinegar, Citrus honey Preservative, flavor enhancer; forms esters with diols (e.g., 2,6-dimethyloctadiene-diol).

Concentration and Stability

  • 2,6-Dimethyl-3,7-octadiene-2,6-diol : Found in Muscat grapes at 391 µg/100 berries (fresh), decreasing to ~200 µg/100 berries after 65% dehydration . In honey, it is a key marker for citrus origin, with higher concentrations in orange honey than lemon honey .
  • Hotrienol: Derived from 2,6-dimethyl-3,7-octadiene-2,6-diol via thermal dehydration. Present in honey at trace levels (~1–10 mg/kg) .
  • Acetic acid esters: Formed during fermentation (e.g., in cupuassu vinegar), contributing to fruity and floral notes .

Key Research Findings

  • Thermal Degradation: 2,6-Dimethyl-3,7-octadiene-2,6-diol converts to hotrienol under acidic or high-temperature conditions, altering aroma profiles in honey and wines .
  • Dehydration Effects : Grape dehydration reduces terpene diol concentrations (e.g., linalool decreases by 50% at 65% weight loss), impacting flavor .
  • Synthetic Pathways : Hypervalent iodine-mediated cyclization of cis,cis-1,5-cyclooctadiene yields bicyclo[3.3.0]octane-2,6-diol, highlighting its role in lab-scale synthesis .

Q & A

Q. What are the key physicochemical properties of acetic acid and azulene-2,6-diol relevant to experimental design?

  • Methodological Answer : Acetic acid (CH₃COOH) is a weak organic acid (pKa ≈ 4.76) with a carboxyl functional group. Its miscibility in water and polar solvents makes it suitable for acid-base titrations and synthesis . Azulene-2,6-diol, a non-benzenoid aromatic diol, exhibits unique π-electron delocalization, leading to pH-dependent solubility and fluorescence properties. Key parameters include:
PropertyAcetic AcidAzulene-2,6-diol
Molecular FormulaC₂H₄O₂C₁₀H₁₀O₂
Solubility in WaterFully misciblepH-dependent (soluble in basic pH)
Key Functional GroupsCarboxyl (-COOH)Hydroxyl (-OH) at positions 2 and 6
StabilityStable under standard conditionsSensitive to oxidation and light

Researchers must account for acetic acid’s corrosiveness in concentrated forms and azulene’s photodegradation during storage .

Q. How can researchers synthesize and characterize acetic acid-azulene derivatives for structure-activity studies?

  • Methodological Answer :
  • Synthesis : Use esterification or nucleophilic substitution to link acetic acid’s carboxyl group to azulene’s hydroxyl groups. For example, reflux azulene-2,6-diol with acetyl chloride in anhydrous conditions to form diacetylated derivatives .
  • Characterization :
  • Titration : Confirm acid content via NaOH titration (phenolphthalein indicator; endpoint pH 8.2–10.0) .
  • Spectroscopy : Use FT-IR (C=O stretch ~1700 cm⁻¹ for esters) and ¹H NMR (δ 2.1–2.3 ppm for acetyl groups) .
  • Chromatography : HPLC with UV detection (azulene derivatives absorb at 300–600 nm) .

Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to avoid over-acylation .

Advanced Research Questions

Q. How should researchers resolve contradictory data in acid-base interaction studies between acetic acid and azulene-2,6-diol?

  • Methodological Answer : Contradictions often arise from solvent polarity or protonation state. For example:
  • Case Study : Conflicting pKa values for azulene-2,6-diol (reported as 8.1 vs. 9.3 in aqueous vs. DMSO solutions).
  • Resolution :

Control Solvent Polarity : Use standardized solvents (e.g., water for biological studies, DMSO for organic synthesis) .

Validate via Spectrophotometry : Measure UV-Vis absorbance shifts (e.g., azulene’s λmax at 340 nm shifts with deprotonation) .

Cross-Reference Techniques : Compare potentiometric titration (direct pH measurement) with computational models (DFT calculations for proton affinity) .

Document all conditions (temperature, ionic strength) to ensure reproducibility .

Q. What advanced spectroscopic methods are recommended for studying the electronic interactions in acetic acid-azulene complexes?

  • Methodological Answer :
  • Time-Resolved Fluorescence : Quantify excited-state interactions (e.g., azulene’s fluorescence quenching by acetic acid’s protons) .
  • X-ray Crystallography : Resolve crystal structures to identify hydrogen-bonding patterns (e.g., O–H···O between carboxyl and hydroxyl groups) .
  • Solid-State NMR : Analyze ¹³C chemical shifts to map electron density redistribution in co-crystals .

Q. Example Workflow :

Prepare a 1:1 molar ratio co-crystal in ethanol.

Collect XRD data (Cu-Kα radiation, 100 K).

Refine structure using SHELX software to identify bond lengths (<2.5 Å for H-bonds) .

Data Analysis and Validation

Q. How can researchers statistically validate titration data for acetic acid concentration in mixed azulene systems?

  • Methodological Answer :
  • Error Mitigation :
  • Replicates : Perform ≥3 titrations per sample.
  • Blank Correction : Subtract azulene’s background absorbance at 550 nm .
  • Statistical Tests :
  • t-Test : Compare mean concentration values against reference standards (e.g., p < 0.05 for significance).
  • Grubbs’ Test : Identify outliers in datasets with small sample sizes (n < 10) .

Q. Example Data :

TrialVolume NaOH (mL)Calculated [CH₃COOH] (M)
122.30.845
222.10.838
322.50.852
Mean ± SD 22.3 ± 0.2 0.845 ± 0.007

Report relative standard deviation (RSD < 2% acceptable) .

Experimental Design

Q. What considerations are critical when designing kinetic studies of azulene-2,6-diol esterification with acetic acid?

  • Methodological Answer :
  • Variables :
  • Independent : Temperature (40–80°C), catalyst concentration (H₂SO₄, 0.1–1.0 M).
  • Dependent : Reaction rate (monitored via aliquots sampled at 10-min intervals).
  • Controls :
  • Blank Reaction : No catalyst to assess uncatalyzed rate.
  • Calibration Curve : Relate ester peak area (GC-MS) to concentration .
  • Safety : Use fume hoods for volatile acetic acid and acid-resistant glassware .

Example Kinetic Model :
Apply the Arrhenius equation (k = A·e^(-Ea/RT)) to derive activation energy (Ea) from rate constants at different temperatures .

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